molecular formula C18H22O2 B038770 14,15-Setyo CAS No. 117144-19-1

14,15-Setyo

Cat. No. B038770
CAS RN: 117144-19-1
M. Wt: 272.35 g/mol
InChI Key: PGUHDYUGHBUNJJ-UWLLGFRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14,15-Setyo, also known as 14,15-epoxyeicosatrienoic acid, is a bioactive lipid that is produced by the metabolism of arachidonic acid. It is a potent vasodilator and has been shown to have a variety of other physiological effects. In recent years, there has been growing interest in the potential therapeutic applications of 14,15-setyo, particularly in the treatment of cardiovascular disease.

Mechanism of Action

The exact mechanism of action of 14,15-setyo is not fully understood. However, it is believed that its vasodilatory effects are mediated through the activation of potassium channels in vascular smooth muscle cells. Additionally, 14,15-setyo has been shown to inhibit the activity of the enzyme cyclooxygenase, which is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects
In addition to its vasodilatory and anti-inflammatory effects, 14,15-setyo has been shown to have a variety of other biochemical and physiological effects. These include the modulation of ion channels, the regulation of gene expression, and the modulation of intracellular signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of studying 14,15-setyo in the laboratory is that it is relatively easy to synthesize and manipulate. Additionally, it has a well-characterized mechanism of action, which makes it useful for studying the physiology of vascular smooth muscle cells and other cell types. However, one limitation of studying 14,15-setyo in the laboratory is that its effects may be influenced by other factors, such as the presence of other bioactive lipids or the activity of other enzymes.

Future Directions

There are many potential future directions for research on 14,15-setyo. One area of interest is the development of novel therapeutic agents based on the structure of 14,15-setyo. Additionally, further research is needed to fully understand the mechanism of action of 14,15-setyo and its effects on different cell types and physiological systems. Finally, there is a need for more clinical studies to evaluate the potential therapeutic applications of 14,15-setyo in humans.

Synthesis Methods

14,15-Setyo is synthesized through the action of the enzyme cytochrome P450 on arachidonic acid. This process involves the oxidation of the arachidonic acid molecule, resulting in the formation of the 14,15-Setyoicosatrienoic acid molecule.

Scientific Research Applications

The potential therapeutic applications of 14,15-setyo have been the subject of extensive research in recent years. Studies have shown that 14,15-setyo has potent vasodilatory effects, which may make it useful in the treatment of hypertension and other cardiovascular diseases. Additionally, 14,15-setyo has been shown to have anti-inflammatory and anti-platelet effects, which may make it useful in the treatment of other inflammatory diseases.

properties

CAS RN

117144-19-1

Product Name

14,15-Setyo

Molecular Formula

C18H22O2

Molecular Weight

272.35 g/mol

IUPAC Name

(4bS,7S,8aS)-7-[(1R)-1-hydroxy(2,3-13C2)prop-2-ynyl]-7-methyl-5,6,8,8a,9,10-hexahydro-4bH-phenanthren-2-ol

InChI

InChI=1S/C18H22O2/c1-3-17(20)18(2)9-8-16-13(11-18)5-4-12-10-14(19)6-7-15(12)16/h1,6-7,10,13,16-17,19-20H,4-5,8-9,11H2,2H3/t13-,16-,17-,18-/m0/s1/i1+1,3+1

InChI Key

PGUHDYUGHBUNJJ-UWLLGFRQSA-N

Isomeric SMILES

C[C@@]1(CC[C@H]2[C@H](C1)CCC3=C2C=CC(=C3)O)[C@H]([13C]#[13CH])O

SMILES

CC1(CCC2C(C1)CCC3=C2C=CC(=C3)O)C(C#C)O

Canonical SMILES

CC1(CCC2C(C1)CCC3=C2C=CC(=C3)O)C(C#C)O

synonyms

14,15-SETYO
3-hydroxy-14,15-secoestra-1,3,5(10)-trien-15-yn-17-one

Origin of Product

United States

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